synthesis pathway for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
synthesis pathway for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
An In-Depth Technical Guide to the Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrazolyl-pyridazinone core is a key pharmacophore found in various bioactive agents.[1][2] This document details a convergent synthetic strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, chosen for its high efficiency, modularity, and broad functional group tolerance.[3] We provide in-depth, step-by-step protocols for the synthesis of key intermediates, the core cross-coupling reaction, and the final hydrolysis step. The rationale behind experimental choices, mechanistic insights, and comprehensive characterization data are included to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Chapter 1: Introduction to the Pyrazolyl-Pyridazinone Scaffold
The fusion of pyrazole and pyridazinone rings into a single molecular entity has yielded compounds with a remarkable spectrum of biological activities. The pyridazin-3(2H)-one ring is a privileged scaffold known for its presence in cardiovascular, anti-inflammatory, and anticancer agents.[4][5] Similarly, the pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[6] The combination of these two pharmacophores in molecules like 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one creates a unique chemical architecture with significant potential for targeted therapeutic applications.
The strategic importance of this scaffold necessitates reliable and scalable synthetic routes. This guide focuses on a modern, convergent approach that allows for the late-stage introduction of the pyrazole moiety, offering flexibility for generating diverse analogues for structure-activity relationship (SAR) studies.
Chapter 2: Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy A (Convergent): This approach involves the synthesis of a halogenated pyridazine core and a pyrazole-boronic acid derivative, which are then joined in a final cross-coupling step. This is the recommended pathway due to its high convergence, flexibility for diversification, and the typically milder conditions of modern cross-coupling reactions.[7][8]
-
Strategy B (Linear): This strategy involves building the pyridazinone ring onto a pre-existing pyrazole-containing backbone. This requires the synthesis of a specific γ-keto acid, which can be a multi-step process. While a classic and valid method for pyridazinone synthesis[9], it is often less efficient for library synthesis compared to the convergent approach.
This guide will focus on the execution of Strategy A, which represents a more robust and versatile method for laboratory and potential scale-up synthesis.
Chapter 3: Recommended Synthetic Pathway
The selected pathway proceeds in three main stages: synthesis of the pyridazine electrophile, synthesis of the pyrazole nucleophile, and their subsequent coupling and final transformation.
Caption: Recommended convergent synthetic workflow.
Synthesis of Intermediate A1: 3-Chloro-6-iodopyridazine
The synthesis of a suitable halogenated pyridazine is the first critical stage. While 3,6-dichloropyridazine can be used directly, converting one chlorine to a more reactive halogen like iodine can improve Suzuki coupling efficiency.
Protocol:
-
Synthesis of 3,6-Dichloropyridazine: This classic procedure starts from maleic anhydride.
-
To a solution of maleic anhydride (1.0 eq) in water, slowly add hydrazine hydrate (1.0 eq) while maintaining the temperature below 40 °C.
-
Heat the mixture to reflux for 4-6 hours to form 1,2-dihydropyridazine-3,6-dione.
-
Cool the reaction mixture and add phosphorus oxychloride (POCl₃, 3.0-4.0 eq) portion-wise, controlling the exothermic reaction.
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.
-
-
Finkelstein Reaction to 3-Chloro-6-iodopyridazine:
-
Dissolve 3,6-dichloropyridazine (1.0 eq) and sodium iodide (NaI, 1.5-2.0 eq) in acetone or a similar solvent.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction, filter off the precipitated sodium chloride, and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-chloro-6-iodopyridazine.
-
Rationale: The chlorination with POCl₃ is a standard method for converting pyridazinediones to their corresponding chlorides. The subsequent Finkelstein reaction is a reliable method for halogen exchange, selectively replacing one chlorine with iodine due to the precipitation of NaCl in acetone, driving the equilibrium forward.
Synthesis of Intermediate A2: 1-Methyl-1H-pyrazol-4-ylboronic Acid Pinacol Ester
This key nucleophilic partner for the Suzuki coupling is prepared from a halogenated pyrazole precursor.
Protocol:
-
Synthesis of 4-Iodo-1-methyl-1H-pyrazole:
-
Start with commercially available 1H-pyrazole. First, protect the nitrogen by methylation using a suitable agent like dimethyl sulfate or methyl iodide in the presence of a base.
-
Iodinate the resulting 1-methyl-1H-pyrazole at the C4 position using an iodinating agent such as N-iodosuccinimide (NIS) in a solvent like acetonitrile.
-
-
Miyaura Borylation:
-
In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), combine 4-iodo-1-methyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (3 mol%).
-
Add a dry, degassed solvent like 1,4-dioxane or DMSO.
-
Heat the reaction mixture to 80-90 °C for 4-12 hours until the starting material is consumed (monitor by GC-MS).
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product via column chromatography (silica gel) to yield the desired boronic ester.
-
Rationale: The Miyaura borylation is a powerful and widely used method for converting aryl/heteroaryl halides into boronic esters, which are stable, easy to handle, and highly effective in Suzuki couplings.
The Core Reaction: Suzuki-Miyaura Cross-Coupling
This step unites the two key intermediates to form the core structure of the target molecule.
Protocol:
-
To a reaction vessel, add 3-chloro-6-iodopyridazine (Intermediate A1, 1.0 eq), 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester (Intermediate A2, 1.1-1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[7]
-
Add a solvent mixture, typically 1,2-dimethoxyethane (DME) or toluene, and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃).[7][10]
-
Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-90 °C) under an inert atmosphere for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford pure 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.[11][12]
Rationale: The Suzuki-Miyaura reaction is a Nobel Prize-winning C-C bond-forming reaction that proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. It is highly reliable for coupling heteroaryl systems.[10][13]
Final Step: Hydrolysis to the Target Molecule
The final transformation converts the 3-chloro group into the desired 3(2H)-one functionality.
Protocol:
-
Dissolve the 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (1.0 eq) in glacial acetic acid.[14]
-
Heat the solution to reflux (around 110-120 °C) for 6-12 hours. The progress can be monitored by observing the disappearance of the starting material via LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the acidic solution into a beaker of cold water or ice, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral, then with a small amount of cold ethanol or ether to aid in drying.
-
Dry the product under vacuum to yield 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one.
Rationale: This reaction is a nucleophilic aromatic substitution where water (present in the acetic acid or added) acts as the nucleophile, displacing the chloride. The initial product is the hydroxyl-pyridazine tautomer, which rapidly isomerizes to the more stable pyridazin-3(2H)-one form.[4]
Chapter 4: Characterization and Data
Proper characterization of the final product and key intermediates is crucial for validating the synthesis.
| Compound | Formula | MW | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | C₈H₇ClN₄ | 194.62 | ~8.3-8.1 (2H, pyrazole), ~7.9-7.7 (2H, pyridazine), ~3.9 (3H, s, N-CH₃) | [M+H]⁺ 195.04 |
| 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one | C₈H₈N₄O | 176.18 | ~12.5 (1H, br s, NH), ~8.1 (1H, s, pyrazole), ~7.8 (1H, d), ~7.7 (1H, s, pyrazole), ~7.0 (1H, d), ~3.9 (3H, s, N-CH₃) | [M+H]⁺ 177.08 |
Note: Expected NMR shifts are estimates based on similar structures and may vary depending on the solvent and instrument.
Chapter 5: Conclusion
This guide has outlined a comprehensive and experimentally sound pathway for the synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one. The featured convergent strategy, leveraging a Suzuki-Miyaura cross-coupling, provides a reliable and flexible method suitable for modern medicinal chemistry research. The detailed, step-by-step protocols and mechanistic rationales are designed to empower researchers to successfully replicate and adapt this synthesis for their specific applications.
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